

protocol for enantioselective oxidation of prochiral sulfides

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Compound of Interest

Compound Name: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

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An Application Guide to Modern Protocols for the Enantioselective Oxidation of Prochiral Sulfides

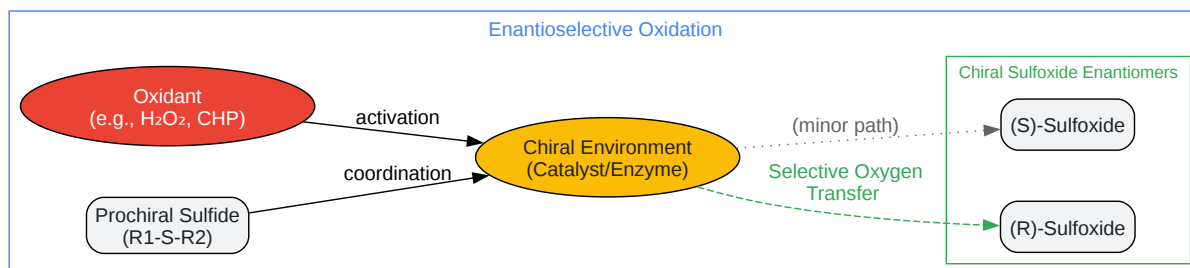
Introduction: The Significance of Chiral Sulfoxides

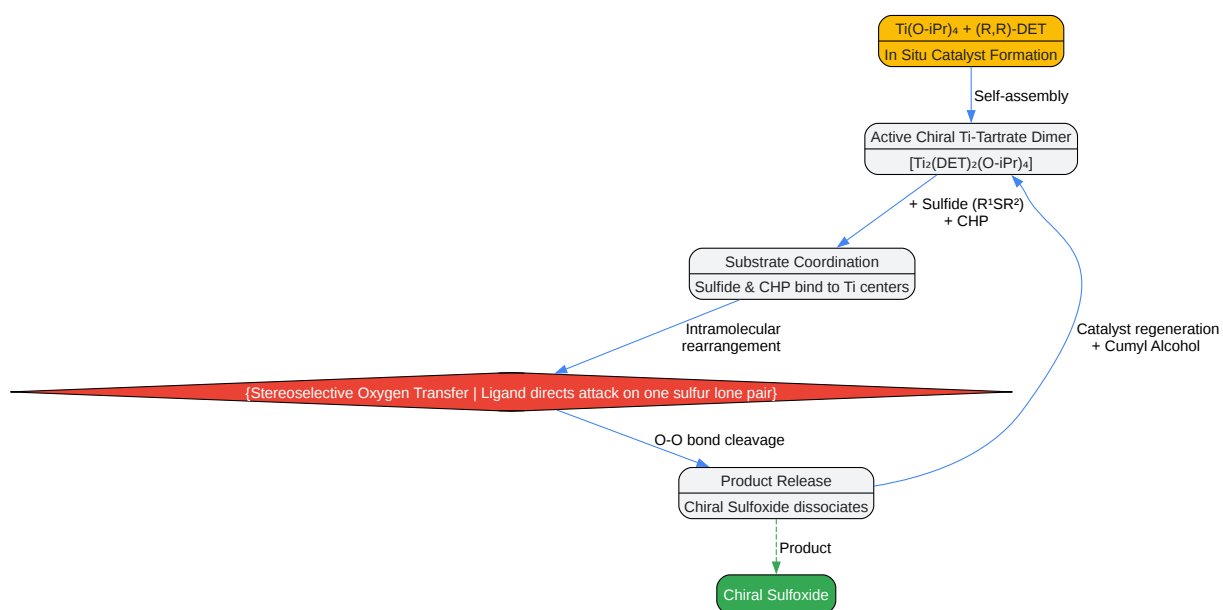
The sulfinyl group, with its stable pyramidal geometry at the sulfur atom, represents a key stereogenic center in modern organic chemistry.[1][2] Chiral sulfoxides are not merely synthetic curiosities; they are privileged structural motifs in numerous blockbuster pharmaceuticals, including the anti-ulcer medication Esomeprazole, and serve as powerful chiral auxiliaries and ligands in asymmetric synthesis.[3][4][5] Their ability to direct stereochemical outcomes in reactions on proximal functional groups makes them invaluable tools for constructing complex, enantiomerically pure molecules.[1]

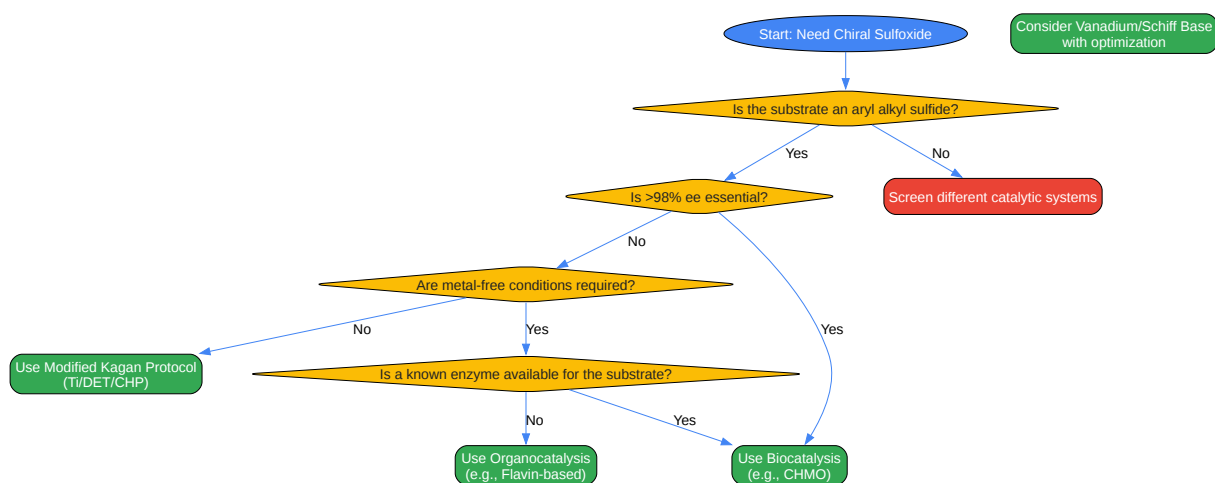
The most direct and atom-economical route to chiral sulfoxides is the enantioselective oxidation of readily available prochiral sulfides.[4][6] However, this transformation presents a significant challenge: achieving high enantioselectivity while preventing over-oxidation to the achiral sulfone. This guide provides an in-depth overview of field-proven protocols for this critical transformation, focusing on metal-catalyzed, organocatalytic, and biocatalytic approaches. We will delve into the mechanistic rationale behind these protocols, offering researchers, scientists, and drug development professionals the insights needed to select and implement the optimal strategy for their specific synthetic targets.

Core Principle: Asymmetric Induction in Sulfoxidation

The fundamental goal is to selectively deliver an oxygen atom to one of the two lone pairs of electrons on the prochiral sulfur atom. This is achieved by creating a chiral environment around the sulfide during the oxidation event, forcing the oxidant to approach from a specific face.







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